

# Application Notes and Protocols for the Total Synthesis of Glidobactin G

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## Compound of Interest

Compound Name: *Glidobactin G*

CAS No.: 119259-71-1

Cat. No.: B056728

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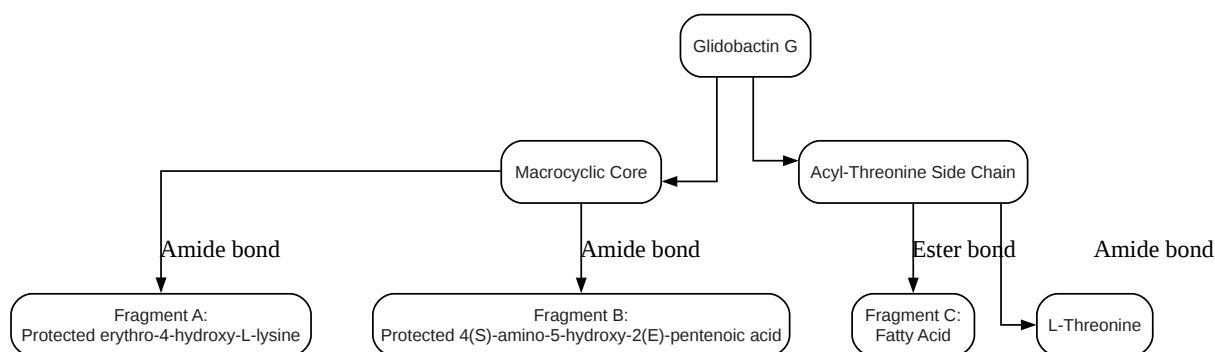
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Glidobactins are a family of potent proteasome inhibitors with significant promise in anticancer drug development.[1][2][3] Their mechanism of action involves the irreversible covalent modification of the active site threonine residue in the  $\beta$ 5 subunit of the 20S proteasome, mediated by a Michael-type 1,4-addition of the  $\alpha,\beta$ -unsaturated carbonyl moiety within their 12-membered macrolactam ring.[1][2][4] While several members of the glidobactin family have been isolated and synthesized, **Glidobactin G** presents a unique synthetic challenge due to a key structural modification within its macrocyclic core. Unlike other glidobactins that possess a 4(S)-amino-2(E)-pentenoic acid residue, **Glidobactin G** incorporates a hydroxylated analogue: 4(S)-amino-5-hydroxy-2(E)-pentenoic acid.[1] This application note provides a detailed guide to the plausible total synthesis of **Glidobactin G**, consolidating established strategies for the synthesis of the glidobactin scaffold with a proposed stereoselective synthesis of its unique amino acid component.

## Retrosynthetic Analysis

The total synthesis of **Glidobactin G** can be approached through a convergent strategy, dissecting the molecule into three key fragments. This approach allows for the parallel synthesis of the main components, which are then coupled and cyclized in the final stages. The retrosynthetic disconnection of **Glidobactin G** is outlined below.



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Caption: Retrosynthetic analysis of **Glidobactin G**.

## Synthesis of Key Fragments

The successful synthesis of **Glidobactin G** hinges on the efficient and stereocontrolled preparation of its constituent fragments.

### Fragment A: Protected erythro-4-hydroxy-L-lysine

The synthesis of the protected erythro-4-hydroxy-L-lysine fragment is a crucial step, as this amino acid is not commercially available with the required stereochemistry and protecting groups. A plausible route starts from a commercially available chiral precursor and introduces the necessary functional groups with high stereocontrol.

Protocol 1: Synthesis of Protected erythro-4-hydroxy-L-lysine

- Starting Material: Commercially available N-Boc-L-aspartic acid  $\beta$ -tert-butyl ester.

- Reduction: Reduce the  $\alpha$ -carboxylic acid to the corresponding alcohol using borane-dimethyl sulfide complex (BMS) in tetrahydrofuran (THF).
- Oxidation: Oxidize the primary alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
- Asymmetric Aldol Addition: Perform a substrate-controlled aldol addition to the aldehyde using the lithium enolate of a chiral oxazolidinone, such as (R)-4-benzyl-2-oxazolidinone, to introduce the hydroxyl group with the desired erythro stereochemistry.
- Protection of the Hydroxyl Group: Protect the newly formed secondary alcohol as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBSCl) and imidazole.
- Reductive Removal of the Chiral Auxiliary: Remove the chiral auxiliary via reduction with lithium borohydride ( $\text{LiBH}_4$ ).
- Functional Group Interconversion: Convert the primary alcohol to an azide by mesylation followed by displacement with sodium azide ( $\text{NaN}_3$ ).
- Reduction of the Azide: Reduce the azide to the primary amine using catalytic hydrogenation ( $\text{H}_2/\text{Pd-C}$ ) or a Staudinger reaction ( $\text{PPh}_3, \text{H}_2\text{O}$ ).
- Protection of the Amine: Protect the newly formed amine with a suitable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to yield the fully protected Fragment A.

## Fragment B: Protected 4(S)-amino-5-hydroxy-2(E)-pentenoic acid

This fragment represents the unique structural feature of **Glidobactin G**. A stereoselective synthesis is paramount for the successful total synthesis.

### Protocol 2: Proposed Synthesis of Protected 4(S)-amino-5-hydroxy-2(E)-pentenoic acid

- Starting Material: Commercially available N-Boc-L-serine methyl ester.

- Oxidation: Oxidize the primary alcohol to the aldehyde (Garner's aldehyde) using DMP or a Swern oxidation.
- Wittig Reaction: Perform a Wittig reaction with a stabilized ylide, such as (carbomethoxymethylidene)triphenylphosphorane, to introduce the  $\alpha,\beta$ -unsaturated ester functionality with (E)-selectivity.
- Hydrolysis: Selectively hydrolyze the methyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a mixture of THF and water.
- Protection of the Carboxylic Acid: Protect the carboxylic acid as a benzyl ester (OBn) to allow for selective deprotection in the final steps of the synthesis.
- Deprotection and Functionalization: The N-Boc protected amino aldehyde intermediate from step 2 can be reacted with a suitable nucleophile to introduce the C5 carbon. A Grignard reaction with vinylmagnesium bromide, followed by oxidative cleavage (e.g., ozonolysis with a reductive workup) of the resulting alkene would yield the C5-hydroxy functionality. The stereochemistry at C4 would need to be carefully controlled, potentially through a chiral directing group or a stereoselective reduction of a ketone intermediate.
- Final Protection: Ensure the amino and hydroxyl groups are appropriately protected (e.g., Boc and TBS, respectively) to yield the final Fragment B.

## Fragment C and Acyl-Threonine Side Chain Assembly

The fatty acid side chain of **Glidobactin G** is typically a long-chain unsaturated fatty acid. For the purpose of this protocol, we will consider the synthesis of the dodecadienoic acid side chain found in Glidobactin A, which can be adapted for other fatty acids.

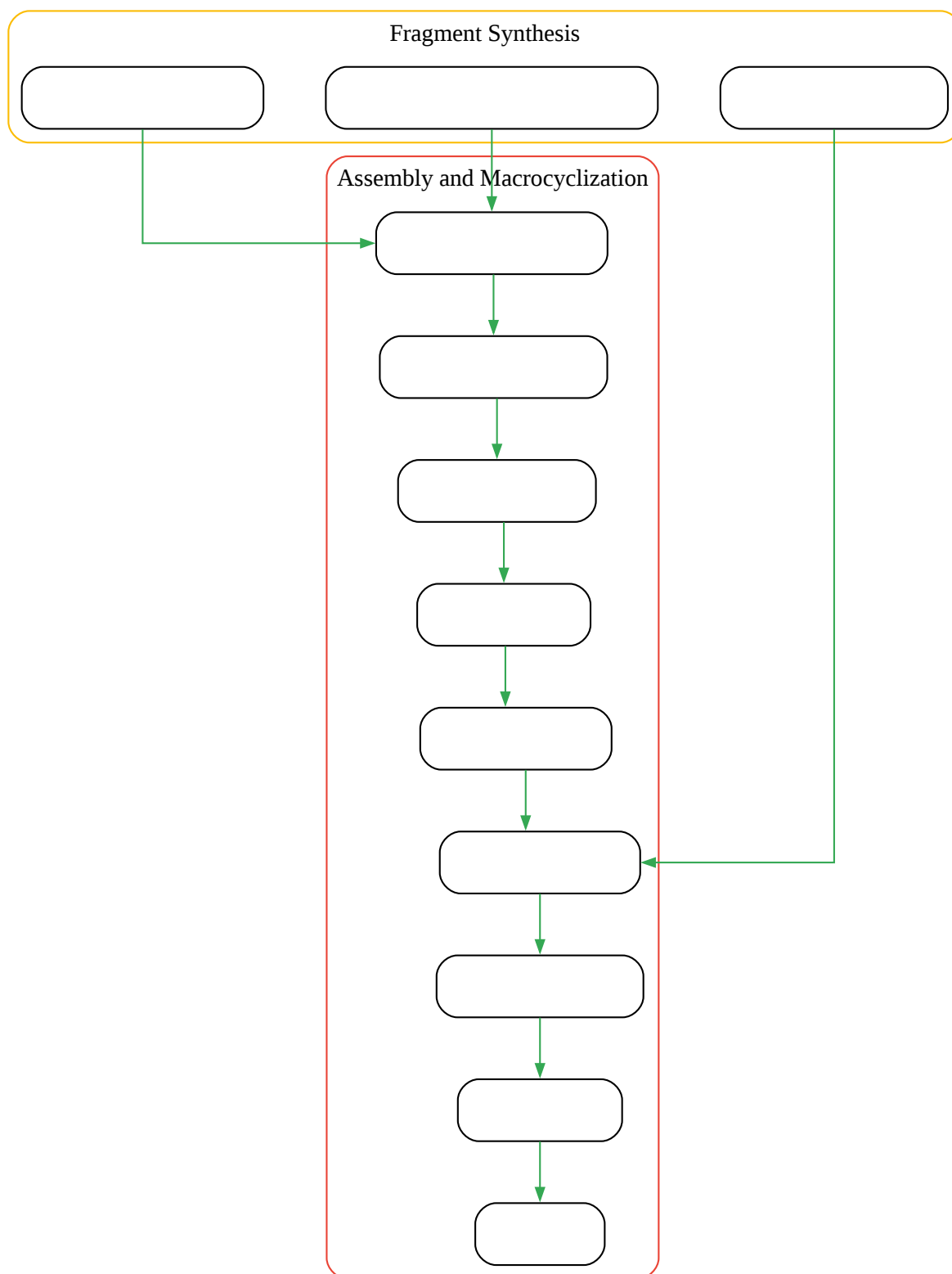
### Protocol 3: Synthesis of the Acyl-Threonine Side Chain

- Fatty Acid Synthesis: Synthesize the 2(E),4(E)-dodecadienoic acid via standard methods, such as a Wittig or Horner-Wadsworth-Emmons reaction followed by oxidation.
- Threonine Protection: Protect the carboxylic acid of L-threonine as a methyl or ethyl ester and the hydroxyl group as a TBS ether.

- **Amide Coupling:** Couple the synthesized fatty acid with the protected L-threonine using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
- **Ester Hydrolysis:** Hydrolyze the threonine ester to the free carboxylic acid using LiOH.

## Assembly of Fragments and Macrocyclization

The final stages of the synthesis involve the sequential coupling of the fragments followed by the critical macrolactamization step.



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Caption: Workflow for the assembly and macrocyclization of **Glidobactin G**.

#### Protocol 4: Final Assembly and Macrocyclization

- **Peptide Coupling (Fragments A and B):** Couple the carboxylic acid of Fragment A with the amino group of Fragment B using standard peptide coupling conditions (e.g., HATU, DIPEA).
- **Selective Deprotection:** Selectively deprotect the N-terminal amine and the C-terminal carboxylic acid of the resulting dipeptide to prepare for macrocyclization. This requires an orthogonal protecting group strategy throughout the synthesis.
- **Macrolactamization:** Perform the intramolecular amide bond formation under high dilution conditions to favor the formation of the 12-membered macrocycle. A variety of macrolactamization reagents can be employed, such as DPPA (diphenylphosphoryl azide) or BOP-Cl ((bis(2-oxo-3-oxazolidinyl)phosphinic chloride). This step is often low-yielding and requires careful optimization.
- **Side Chain Attachment:** Deprotect the exocyclic amine on the lysine residue of the macrocycle and couple it with the acyl-threonine side chain (from Protocol 3) using standard peptide coupling reagents.
- **Final Deprotection:** Remove all remaining protecting groups (e.g., silyl ethers, benzyl esters) using appropriate conditions (e.g., TBAF for TBS groups, hydrogenolysis for benzyl groups) to yield the final product, **Glidobactin G**.

## Quantitative Data Summary

The following table provides estimated yields for the key synthetic steps based on the reported synthesis of Glidobactin A and related macrocyclic peptides.<sup>[2]</sup> Actual yields for the synthesis of **Glidobactin G** may vary and would require experimental optimization.

Step No.	Transformation	Estimated Yield (%)
1	Synthesis of Protected erythro-4-hydroxy-L-lysine (Fragment A)	~30-40 (overall)
2	Synthesis of Protected 4(S)-amino-5-hydroxy-2(E)-pentenoic acid (Fragment B)	~25-35 (overall)
3	Synthesis of Acyl-Threonine Side Chain	~60-70 (overall)
4	Coupling of Fragment A and Fragment B	~60-70
5	Macrocyclization to form the 12-membered ring	~15-25
6	Coupling of the side chain to the macrocyclic core	~50-60
7	Final Deprotection	~70-80
-	Overall Estimated Yield	~0.5-1.5

## Conclusion

The total synthesis of **Glidobactin G** is a challenging yet feasible endeavor for experienced synthetic chemists. The key to a successful synthesis lies in the careful planning of the protecting group strategy and the stereocontrolled synthesis of the unique 4(S)-amino-5-hydroxy-2(E)-pentenoic acid fragment. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers aiming to synthesize **Glidobactin G** for further biological evaluation and drug development efforts. The insights gained from the total synthesis can also pave the way for the creation of novel Glidobactin analogs with improved therapeutic properties.

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